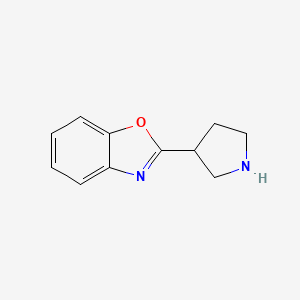

2-(Pyrrolidin-3-yl)-1,3-benzoxazole

Descripción general

Descripción

2-(Pyrrolidin-3-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development. The benzoxazole ring is known for its presence in various bioactive molecules, while the pyrrolidine ring contributes to the compound’s three-dimensional structure, enhancing its interaction with biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a pyrrolidine derivative in the presence of a dehydrating agent. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

For example, the synthesis can be carried out by reacting 2-aminophenol with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction mixture is heated to around 100°C to promote the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyrrolidin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Oxidized benzoxazole derivatives.

Reduction: Reduced benzoxazole derivatives.

Substitution: Halogenated benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have shown that benzoxazole derivatives exhibit significant antimicrobial properties. The structural framework of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole is believed to enhance the efficacy of these compounds against various pathogens. For instance, derivatives of benzoxazole have been tested against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, demonstrating promising minimal inhibitory concentrations (MIC) .

Anticancer Potential

Benzoxazole derivatives are also being investigated for their anticancer properties. Research indicates that compounds with a benzoxazole core can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrrolidine moiety may further enhance these effects by improving solubility and bioavailability .

Neuroprotective Effects

The compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The benzoxazole structure is known to interact with biological receptors involved in neuroprotection, making it a candidate for further exploration in neuropharmacology .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Catalytic Methods : Recent advancements have introduced catalytic systems that facilitate the efficient synthesis of benzoxazole derivatives under mild conditions. For example, zirconium-catalyzed reactions have shown high yields in synthesizing benzoxazoles from catechols and aldehydes .

- Green Chemistry Approaches : Innovative methods employing solvent-free conditions and non-toxic catalysts have emerged, promoting environmentally friendly practices in the synthesis of this compound .

| Synthesis Method | Yield (%) | Conditions | Catalyst Used |

|---|---|---|---|

| Zirconium-catalyzed | 85 | Ethanol | ZrCl₄ |

| Solvent-free grinding | 90 | Room Temperature | Potassium Ferrocyanide |

| Magnetic solid acid | 79-89 | Reflux | Fe₃O₄@SiO₂@Am-PPC-SO₃H |

Industrial Applications

While primarily explored for medicinal purposes, there is potential for this compound in industrial applications:

- Pharmaceutical Manufacturing : Its role as an intermediate in the synthesis of more complex pharmaceutical agents can streamline drug development processes.

- Material Science : The unique properties of benzoxazoles may allow their use in developing advanced materials with specific electronic or optical properties.

Antimicrobial Efficacy Study

A detailed study conducted on various benzoxazole derivatives demonstrated that those containing the pyrrolidine group exhibited enhanced antibacterial activity compared to their non-pyrrolidine counterparts. This study utilized a colorimetric assay to evaluate cell viability against standard bacterial strains .

Neuroprotective Study

In a recent investigation focused on neuroprotective agents, researchers found that this compound showed significant activity in reducing oxidative stress markers in neuronal cell cultures, suggesting its potential application in treating neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The benzoxazole ring’s electronic properties and the pyrrolidine ring’s steric effects contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyrrolidin-3-yl)-1,3-benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

2-(Pyrrolidin-3-yl)-1,3-benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.

Uniqueness

2-(Pyrrolidin-3-yl)-1,3-benzoxazole is unique due to the presence of the oxygen atom in the benzoxazole ring, which influences its electronic properties and reactivity. This compound’s specific combination of the benzoxazole and pyrrolidine rings provides a distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and development.

Actividad Biológica

2-(Pyrrolidin-3-yl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant studies that highlight its biological effects.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a benzoxazole moiety. This unique structure contributes to its solubility and stability, enhancing its suitability for various pharmacological applications. The hydrochloride salt form further improves these properties, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in disease pathways. For instance, the compound can inhibit monoacylglycerol lipase (MAGL), which is linked to cancer progression and inflammation.

Key Mechanisms:

- Enzyme Inhibition : Inhibits enzymes associated with inflammatory responses and cancer cell proliferation.

- Receptor Binding : Interacts with neurotransmitter receptors, potentially influencing pain pathways and mood regulation .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. Studies have shown that certain derivatives have selective toxicity towards cancer cells while sparing normal cells, indicating potential as anticancer agents .

- Analgesic Effects : Its interaction with pain pathways suggests analgesic properties, making it a candidate for pain management therapies.

- Antimicrobial Properties : Some derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans, although their overall antibacterial efficacy remains moderate .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Comparative Analysis with Similar Compounds

The unique combination of the pyrrolidine and benzoxazole structures in this compound sets it apart from other compounds in the same family. Below is a comparison table highlighting similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminobenzoxazole | Contains an amino group | Known for neuroprotective effects |

| Benzimidazole derivatives | Contains a fused benzene ring | Exhibits anti-cancer properties |

| 2-(Thienyl)-1,3-benzoxazole | Thienyl substituted | Displays different electrophilic reactivity patterns |

The dual functionality of this compound—combining analgesic and anticancer properties—makes it a compelling candidate for further pharmacological exploration compared to other similar compounds that may exhibit only one type of activity.

Propiedades

IUPAC Name |

2-pyrrolidin-3-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQZNLFYFBJNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.